(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate
Description
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido-oxazine scaffold with a tert-butyl carbamate protective group. Its molecular formula is C₁₂H₂₂N₂O₃, with an average mass of 242.319 g/mol and a monoisotopic mass of 242.163043 g/mol . The compound has two defined stereocenters, reflecting its (4aS,8aR) configuration, which is critical for its stereochemical integrity in synthetic applications. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for introducing rigid bicyclic frameworks into drug candidates.
Properties
IUPAC Name |
tert-butyl (4aS,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUKPWBTBBQNW-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246650-98-5 | |
| Record name | rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 1246650-98-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets. Notably, it has been studied for its potential effects on:
- Antimicrobial Activity : Preliminary studies suggest that oxazine derivatives can possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cells have shown promising results, indicating potential applications in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Data Table: Summary of Biological Activities
Case Studies and Findings
- Antimicrobial Studies : A study evaluated the antimicrobial properties of several oxazine derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism was attributed to membrane disruption and interference with cell wall synthesis.
- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be in the micromolar range, suggesting a moderate potency that warrants further exploration for potential therapeutic applications.
- Enzyme Inhibition Analysis : Detailed kinetic studies revealed that this compound effectively inhibits specific enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition could have implications for neurodegenerative diseases where cholinergic dysfunction is prevalent.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate, the following table compares it with structurally related analogs:
Key Findings:
Substituent Effects :
- The benzyl-substituted analog (C₁₉H₂₆N₂O₄) exhibits higher molecular weight (346.43 g/mol) and increased lipophilicity, making it more suitable for membrane-penetrating drug candidates. The oxo group further allows for nucleophilic additions or reductions .
- In contrast, the parent compound lacks these substituents, prioritizing a simpler scaffold for modular derivatization .
Salt Forms :
- The oxalate salt variant (C₁₂H₂₂N₂O₃·C₂H₂O₄) demonstrates how counterions influence physicochemical properties. Oxalate salts often enhance aqueous solubility, critical for formulation in biological assays .
Scaffold Variations :
- Replacing the pyrido-oxazine core with a pyrrolo-pyrrole system (C₁₂H₂₂N₂O₂) reduces ring size and alters conformational dynamics. This impacts binding affinity in receptor-targeted applications .
Stereochemical Considerations :
- The (4aS,8aR) configuration of the parent compound is distinct from analogs like the (4aR,8aR)-configured benzyl derivative. Such stereochemical differences can drastically affect biological activity and crystallization behavior .
Synthetic Utility :
- The tert-butyl carbamate group in all listed compounds serves as a protective group for amines, enabling selective deprotection in multistep syntheses. This is a common strategy in peptide and heterocyclic chemistry .
Methodological Notes:
- Structural Confirmation : X-ray crystallography (e.g., as described for tert-butyl pyran derivatives in ) is critical for resolving stereochemistry in such compounds.
- Commercial Availability : Discontinuation of the parent compound in catalogs suggests challenges in large-scale synthesis or niche applications.
Q & A
Basic Question: How can the stereochemical configuration of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate be experimentally verified?
Methodological Answer:
The stereochemistry of this compound can be confirmed using X-ray crystallography with refinement via programs like SHELXL , which is widely used for small-molecule crystallographic analysis due to its robustness in handling high-resolution data . Additionally, NMR spectroscopy (e.g., NOESY or ROESY experiments) can resolve spatial interactions between protons to validate the (4aS,8aR) configuration. For example, coupling constants (-values) and nuclear Overhauser effects (nOe) correlate with dihedral angles and spatial proximity of hydrogen atoms, confirming ring conformations and substituent orientations .
Advanced Question: What strategies are recommended for resolving data contradictions in the compound’s reactivity under varying pH conditions?
Methodological Answer:
Contradictory reactivity data (e.g., unexpected hydrolysis or stability) can arise from subtle differences in stereoelectronic effects or pH-dependent solvolysis pathways. To resolve this:
- Perform controlled kinetic studies at incremental pH values (1–14) using HPLC or LC-MS to monitor degradation products .
- Compare results with computational modeling (e.g., DFT calculations) to identify pH-sensitive functional groups (e.g., the oxazine ring or tert-butyl ester).
- Cross-validate using isotopic labeling (e.g., O in the ester group) to trace hydrolysis mechanisms .
Basic Question: What synthetic routes are optimized for high-yield production of this compound?
Methodological Answer:
The synthesis typically involves:
Ring-closing metathesis or cyclocondensation to form the pyrido-oxazine core.
Stereoselective introduction of the tert-butyl carbamate group via Boc-protection under anhydrous conditions (e.g., using BocO and DMAP in DCM) .
Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Yields are improved by optimizing reaction temperature (0°C to room temperature) and catalyst loading (e.g., 5 mol% Pd for coupling steps) .
Advanced Question: How can researchers address challenges in separating enantiomeric impurities during synthesis?
Methodological Answer:
Enantiomeric impurities (e.g., 4aR,8aS diastereomers) may form due to incomplete stereocontrol. Mitigation strategies include:
- Chiral chromatography using polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol mobile phases.
- Enzymatic resolution with lipases or esterases to selectively hydrolyze the undesired enantiomer .
- Crystallization-induced asymmetric transformation (CIAT) under kinetic control, leveraging differential solubility of diastereomeric salts .
Basic Question: What analytical techniques are critical for characterizing the compound’s stability under thermal stress?
Methodological Answer:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions.
- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products.
- Solid-state NMR to detect amorphous/crystalline phase changes impacting stability .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses with target proteins (e.g., kinases or GPCRs).
- Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability and conformational changes over 100+ ns trajectories.
- Free-energy perturbation (FEP) or MM-PBSA calculations to quantify binding affinities and validate against experimental IC data .
Basic Question: What are the key considerations for designing SAR studies on this compound?
Methodological Answer:
- Core modifications : Replace the oxazine ring with thiazine or piperidine analogs to assess ring flexibility.
- Functional group substitutions : Introduce electron-withdrawing groups (e.g., -NO) at the pyrido position to modulate electronic effects.
- Stereochemical variations : Synthesize (4aR,8aS) and (4aS,8aS) diastereomers to isolate stereospecific bioactivity .
Advanced Question: How can researchers reconcile discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Solvent normalization : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts.
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outlier datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
